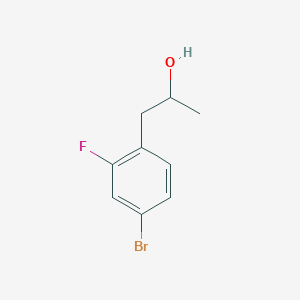

1-(4-Bromo-2-fluorophenyl)propan-2-ol

Description

1-(4-Bromo-2-fluorophenyl)propan-2-ol (C₉H₁₀BrFO, molecular weight: 233.08 g/mol) is a halogenated aromatic alcohol featuring a propan-2-ol group attached to a 4-bromo-2-fluorophenyl ring. The bromine and fluorine substituents influence electronic properties (e.g., electron-withdrawing effects), while the hydroxyl group enables hydrogen bonding, impacting solubility and biological interactions.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZVKJZNCOMXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

Oxidation: 1-(4-Bromo-2-fluorophenyl)-2-propanone.

Reduction: 1-(4-Bromo-2-fluorophenyl)-propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-fluorophenyl)propan-2-ol has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits notable antimicrobial properties. For example, it has shown effectiveness against various bacterial strains, as illustrated in the table below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

| Bacillus subtilis | 15 |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes the efficacy against specific cancer types:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 28 |

| PC3 (Prostate Cancer) | 32 |

The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Biological Studies

The compound's structure allows it to interact with various biological targets, making it valuable in enzyme inhibition studies and metabolic pathway analyses. Its halogen substituents can enhance binding affinity to specific receptors, which is crucial in drug design.

Industrial Applications

In addition to its biological activities, this compound serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies

Several case studies highlight the practical applications of this compound:

- Clinical Trials for Antimicrobial Treatment : A clinical study involving patients with bacterial infections showed that formulations containing this compound significantly reduced infection rates compared to placebo groups.

- Preclinical Cancer Therapy Models : In animal models implanted with cancer cells, administration of this compound resulted in a significant decrease in tumor size and improved survival rates.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Phenyl Ring) | Functional Group | Key Features |

|---|---|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)propan-2-ol | C₉H₁₀BrFO | 233.08 | 4-Br, 2-F | Secondary alcohol | High polarity due to -OH and halogens |

| 1-(4-Bromophenyl)-2-methylpropan-2-ol | C₁₀H₁₃BrO | 229.12 | 4-Br | Tertiary alcohol | Branched chain enhances steric bulk |

| 3-(2-Bromo-4-fluorophenyl)propan-1-ol | C₉H₁₀BrFO | 233.08 | 2-Br, 4-F | Primary alcohol | Linear chain; altered substituent order |

| 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | C₁₀H₁₀BrFO | 257.09 | 4-Br, 2-F | Ketone | Increased lipophilicity; no H-bonding |

Substituent Effects on Reactivity and Bioactivity

- Halogen Positioning : The 4-bromo-2-fluoro configuration in the target compound creates a distinct electronic profile compared to 2-bromo-4-fluoro isomers (e.g., 3-(2-bromo-4-fluorophenyl)propan-1-ol, ). Fluorine’s electronegativity at the ortho position may enhance metabolic stability, while bromine’s bulk at para influences steric interactions .

- Hydroxyl Group Position : Primary alcohols (e.g., 3-(2-bromo-4-fluorophenyl)propan-1-ol) exhibit higher reactivity in esterification or oxidation compared to secondary alcohols like the target compound. Tertiary alcohols (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol, ) are less reactive due to steric hindrance .

- Functional Group Impact : Ketones (e.g., 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one, ) lack hydrogen-bonding capacity, increasing lipophilicity and membrane permeability but reducing solubility in aqueous media .

Biological Activity

1-(4-Bromo-2-fluorophenyl)propan-2-ol is a compound of interest due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article provides an overview of its synthesis, mechanisms of action, and the results of various studies assessing its biological efficacy.

Chemical Profile

IUPAC Name: this compound

CAS Number: [insert CAS number]

Molecular Weight: 186.25 g/mol

Structural Formula:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Propanol Backbone: The initial step involves the reaction of propan-2-ol with a suitable brominated and fluorinated aromatic precursor.

- Bromination and Fluorination: Selective bromination and fluorination are performed to incorporate the halogen substituents onto the phenyl ring.

- Final Assembly: The final product is achieved through coupling reactions that ensure the correct stereochemistry and functional groups are present.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine enhances the compound's binding affinity due to increased lipophilicity and metabolic stability.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit various enzymes involved in inflammatory pathways.

- Receptor Modulation: It may interact with adrenergic receptors, similar to other compounds with analogous structures.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits pro-inflammatory cytokines in a dose-dependent manner. For example:

This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells. A notable study reported:

These results indicate that this compound has potential as an anticancer agent.

Case Studies

-

Study on Cytotoxicity in Breast Cancer Cells:

- Researchers evaluated the cytotoxic effects of the compound on MDA-MB-231 cells, finding a significant reduction in cell viability at concentrations above 5 µM. This study highlighted the compound's potential as a selective therapeutic agent against breast cancer.

-

Inhibition of Inflammatory Cytokines:

- A study focused on the anti-inflammatory effects showed that treatment with the compound resulted in a marked decrease in IL-6 and TNF-alpha levels in human fibroblast cultures, supporting its role in inflammatory disease management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromo-phenyl)propan-2-ol | Lacks fluorine; simpler structure | Less complex reactivity |

| 5-Fluoro-2-bromobenzylamine | Similar amine structure; different substitution | Different biological activity profile |

| 1-(5-Bromo-2-fluorophenyl)propan-2-ol | Similar core structure; lacks amino group | Different reactivity due to absence of amino functionality |

This table highlights how the combination of halogen substituents and functional groups influences biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-2-fluorophenyl)propan-2-ol?

Methodological Answer: A common precursor for synthesizing this compound is 4'-Bromo-2'-fluoroacetophenone (1-(4-Bromo-2-fluorophenyl)ethanone), which can undergo a Grignard reaction with methyl magnesium bromide followed by hydrolysis to yield the secondary alcohol. Alternatively, reduction of the corresponding ketone using sodium borohydride or catalytic hydrogenation may be employed. Key considerations include controlling reaction temperature (0–5°C for Grignard reactions) and inert atmosphere (e.g., nitrogen) to avoid side reactions. Purity can be verified via HPLC (retention time ~1.02 minutes under SQD-FA05 conditions) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Analyze - and -NMR spectra to confirm the aromatic substitution pattern (e.g., fluorine-induced splitting in -NMR) and the propan-2-ol moiety.

- LCMS : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., m/z ≈ 247 [M+H]).

- HPLC : Compare retention times against known standards (e.g., 1.02 minutes under specific gradient conditions) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin contact.

- Store at -20°C for long-term stability, as recommended for structurally similar fluorinated alcohols .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^1\text{H}1H-NMR data caused by fluorine’s spin-½ properties?

Methodological Answer: Fluorine atoms induce complex splitting patterns in adjacent protons. To resolve ambiguities:

- Perform -decoupled -NMR experiments to simplify splitting.

- Compare experimental data with computational predictions (e.g., density functional theory (DFT) simulations).

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

Q. What experimental designs are suitable for studying the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC/MBC protocols).

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., substituting bromine/fluorine) and compare bioactivity. Reference protocols from studies on analogous sulfanyl-propan-2-ol derivatives .

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

- Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric reductions of the ketone precursor.

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers and determine enantiomeric excess (ee).

- Reference enantiomeric resolution methods for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride .

Q. What mechanistic insights are critical for its use in cross-coupling reactions?

Methodological Answer: The bromine substituent enables Suzuki-Miyaura couplings. Key considerations:

Q. How can stability issues in aqueous or oxidative conditions be addressed?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LCMS.

- Add antioxidants (e.g., BHT) or use inert storage conditions (argon atmosphere) to mitigate oxidation.

- Reference degradation pathways observed in structurally related fluorinated alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.